3,5-Dibromo-2-nitropyridine
Overview
Description
3,5-Dibromo-2-nitropyridine is a halogenated nitropyridine, a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. While the provided papers do not directly discuss 3,5-Dibromo-2-nitropyridine, they offer insights into the chemistry of related nitropyridine compounds, which can be extrapolated to understand the properties and reactivity of 3,5-Dibromo-2-nitropyridine.
Synthesis Analysis
The synthesis of nitropyridines typically involves the nitration of pyridine or its derivatives. For example, the reaction of pyridine with N2O5 can yield the N-nitropyridinium ion, which can be further transformed into various nitropyridines . Although the specific synthesis of 3,5-Dibromo-2-nitropyridine is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis, considering the reactivity of the pyridine ring and the positions of the substituents.
Molecular Structure Analysis
The molecular structure of nitropyridines is characterized by the presence of a nitro group attached to the pyridine ring, which can significantly influence the electronic properties of the molecule. For instance, studies on 2-amino-5-nitropyridine derivatives have shown that the presence of substituents can lead to the formation of different molecular conformations and intermolecular interactions . The bromine atoms in 3,5-Dibromo-2-nitropyridine would likely have a similar impact on its molecular structure, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Nitropyridines participate in various chemical reactions, including electrophilic and nucleophilic substitutions. The presence of electron-withdrawing nitro groups can activate the pyridine ring towards nucleophilic attack, as seen in the vicarious nucleophilic substitution reactions of 3-nitropyridine . The bromine atoms in 3,5-Dibromo-2-nitropyridine would make the compound susceptible to further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridines are influenced by their molecular structure. For example, the presence of nitro and amino groups can lead to strong hydrogen bonding, affecting the compound's solubility and melting point . The bromine atoms in 3,5-Dibromo-2-nitropyridine would add to the molecule's overall polarity and could influence its boiling point, density, and refractive index. Additionally, the electronic properties such as HOMO-LUMO energies and molecular electrostatic potential are critical in determining the reactivity and stability of nitropyridines .
Scientific Research Applications
1. Activation of Thiol Function in Peptides
3,5-Dibromo-2-nitropyridine derivatives are utilized for the activation of the thiol function of cysteine in peptides, aiding in asymmetric disulfide formation. This application is significant in the preparation of cytochrome model heterodimeric peptides (Rabanal, DeGrado, & Dutton, 1996).
2. Synthesis of Disubstituted Pyridines
The compound plays a role in the synthesis of various disubstituted pyridines, demonstrating its versatility in organic chemistry and its potential in the development of new compounds (Bakke, Ranes, Romming, & Sletvold, 2000).
3. Spin-Labelling Reagent
It is used in the preparation of spin-labelling reagents for amino functions. This application is crucial in molecular structure studies, offering insights into the spatial arrangement of molecules (Alcock, Golding, Ioannou, & Sawyer, 1977).
4. Influence in Nitration Reactions
The N-oxide group of 3,5-dibromo-2-nitropyridine influences nitration reactions. This characteristic is important in the modification of pyridine derivatives, which have various industrial applications (Hertog, Ammers, & Schukking, 2010).
5. Charge-Induced Conformational Switching
3,5-Dibromo-2-nitropyridine derivatives exhibit charge-induced conformational switching, useful in developing molecular devices like memory units or nano-actuators (Derosa, Guda, & Seminario, 2003).
6. Crystal and Molecular Structures Studies
Its derivatives provide valuable insights into crystal and molecular structures, aiding in the understanding of molecular interactions and stability (Bryndal et al., 2012).
7. Conformational Stability Analysis
The study of its derivatives' conformational stability sheds light on molecular stability and bond strength, which are key in fields like material science and molecular engineering (Balachandran, Lakshmi, & Janaki, 2012).
8. Synthesis of Arylated-Nitropyridines
3,5-Dibromo-2-nitropyridine is involved in the efficient synthesis of arylated-nitropyridines, demonstrating its role in expanding the range of heterocyclic compounds available for various applications (Lê et al., 2014).
9. Alternative Synthesis Approaches
It aids in developing alternative synthesis methods for alkylated/arylated nitropyridines, showcasing its utility in creating more practical and versatile synthetic routes (Le, Asahara, & Nishiwaki, 2015).
10. Study of Reaction Dynamics
The compound is used to understand the dynamics of nucleophilic reactions, which is crucial in synthetic chemistry for developing new reaction mechanisms and pathways (Bastrakov et al., 2019).
Safety And Hazards
3,5-Dibromo-2-nitropyridine is classified as Acute toxicity - Category 4, Oral . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3,5-dibromo-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHYCCSVMBUDPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360903 | |
Record name | 3,5-dibromo-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-nitropyridine | |
CAS RN |
610261-34-2 | |
Record name | 3,5-dibromo-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromo-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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